Sample A of helenalin

Description

Natural Occurrence and Botanical Context of Helenalin (B1673037)

Helenalin is a secondary metabolite found predominantly within the plant kingdom, particularly in the Asteraceae family. nih.govdiff.org Its presence is most famously associated with the genus Arnica.

The principal botanical sources of helenalin are Arnica montana and Arnica chamissonis. wikipedia.orgevitachem.com These plants, especially their flower heads, are known to contain significant amounts of this compound, with concentrations reaching up to 1% of the dry weight in Arnica montana. evitachem.comresearchgate.net Arnica montana, commonly known as mountain arnica, and Arnica chamissonis are both members of the Asteraceae family and have been subjects of extensive phytochemical research due to their helenalin content. nih.govgbif.org

While most prominent in Arnica species, helenalin and its derivatives are found in other genera within the Asteraceae family, which comprises over 5,000 known sesquiterpene lactones. diff.orgmdpi.com Other reported plant sources include those from the Helenium genus, such as Helenium autumnale and Helenium microcephalum, as well as Centipeda minima. mdpi.comnih.gov The widespread occurrence of sesquiterpene lactones across this family highlights their chemical diversity and ecological significance. nih.govresearchgate.net

The concentration and chemical profile of helenalin and its related esters in Arnica montana are subject to geographical and climatic factors. researchgate.net Research indicates that environmental conditions such as altitude, temperature, and rainfall can influence the biosynthesis and accumulation of these secondary metabolites. researchgate.net

Distinct chemotypes of Arnica montana have been identified based on their sesquiterpene lactone profiles, most notably the Central European and Spanish chemotypes. frontiersin.orgfrontiersin.org The Central European type is characterized by a predominance of helenalin esters, with a helenalin to dihydrohelenalin (H/DH) ratio greater than one. frontiersin.orgmdpi.com In contrast, the Spanish chemotype, particularly from lower altitude meadows and peat bogs, typically contains almost exclusively dihydrohelenalin esters, resulting in an H/DH ratio of less than one. frontiersin.orgnih.gov However, a chemotype rich in helenalin esters has been reported in high-altitude heath lands in Spain, suggesting a complex interplay of genetic and environmental factors. nih.govthieme-connect.comresearchgate.net

Table 1: Comparison of Arnica montana Chemotypes

| Feature | Central European Chemotype | Spanish Chemotype |

|---|---|---|

| Predominant Sesquiterpene Lactone | Helenalin esters | Dihydrohelenalin esters |

| Helenalin/Dihydrohelenalin (H/DH) Ratio | > 1 frontiersin.org | < 1 frontiersin.org |

| Typical Geographic Location | Central and Eastern Europe mdpi.comresearchgate.net | Iberian Peninsula (meadows, peat bogs) nih.govresearchgate.net |

| High-Altitude Spanish Variant | Not applicable | High levels of helenalin esters found in heath lands (1330-1460 m) nih.govthieme-connect.com |

Geographical and Climatic Influences on Helenalin Content and Ester Profiles

Classification as a Sesquiterpene Lactone and Pseudoguaianolide (B12085752)

Helenalin is chemically classified as a sesquiterpene lactone. nih.govwikipedia.org This class of compounds is defined by a 15-carbon skeleton (sesquiterpene) and a characteristic lactone ring. encyclopedia.pub Within the broader category of sesquiterpene lactones, helenalin belongs to the pseudoguaianolide subclass, which is characterized by a 5/7 bicyclic ring structure. mdpi.comencyclopedia.pub Its chemical structure features two reactive α,β-unsaturated carbonyl groups: an α-methylene-γ-butyrolactone ring and a cyclopentenone ring. wikipedia.orgnih.gov These electrophilic centers are crucial for its biological activity, as they can react with nucleophiles like the thiol groups of cysteine residues in proteins via Michael addition. wikipedia.orgtaylorandfrancis.com

Historical and Contemporary Academic Interest in Helenalin's Biological Activities

Helenalin has a long history of academic interest, stemming from the traditional use of Arnica extracts in folk medicine for treating minor injuries and inflammation. nih.govkoreascience.kr Early scientific investigations focused on isolating and characterizing helenalin as the active principle responsible for the plant's effects. nih.gov

Contemporary research has delved deeper into the molecular mechanisms underlying helenalin's biological activities. researchgate.net A significant body of work has established its potent anti-inflammatory and anti-neoplastic effects in in vitro studies. wikipedia.orgresearchgate.net A key discovery has been its ability to selectively inhibit the transcription factor NF-κB, a central regulator of immune and inflammatory responses. nih.gov Helenalin achieves this by directly binding to the p65 subunit of NF-κB, preventing its activation. taylorandfrancis.com Further research has identified other molecular targets, including the inhibition of human telomerase, which may contribute to its observed anti-cancer properties. nih.gov The ongoing academic interest in helenalin and its synthetic analogs is driven by the potential to develop new therapeutic agents. nih.govresearchgate.net

Table 2: Investigated Biological Activities of Helenalin

| Biological Activity | Molecular Target/Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB transcription factor | wikipedia.orgnih.gov |

| Inhibition of 5-lipoxygenase and leukotriene C4 synthase | wikipedia.org | |

| Anti-neoplastic | Inhibition of human telomerase | wikipedia.orgnih.gov |

| Attenuation of DNA and protein synthesis | mdpi.com | |

| Induction of apoptosis | mdpi.com | |

| Anti-trypanosomal | Active against Trypanosoma brucei rhodesiense | researchgate.net |

| Anti-bacterial | Reduction in the growth of Staphylococcus aureus | wikipedia.org |

Properties

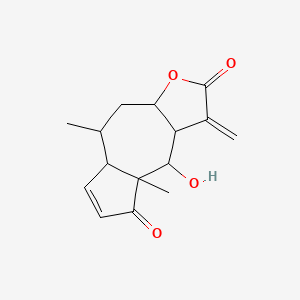

IUPAC Name |

9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLOPMNVFLSSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871934 |

Source

|

| Record name | 4-Hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73680-94-1, 5945-41-5 |

Source

|

| Record name | Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4a,8-dimethyl-4-hydroxy-3-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073680941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexicanin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Molecular Mechanisms of Helenalin S Action

Modulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway

Helenalin (B1673037) is a well-documented inhibitor of the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation. nih.govijpsonline.com Its inhibitory action is multifaceted, targeting several key components and steps within this pathway.

A primary mechanism of helenalin's inhibitory effect on NF-κB is the direct alkylation of the p65 subunit, also known as RelA. nih.govmmsl.cz Helenalin possesses two α,β-unsaturated carbonyl groups which are electrophilic and can react with nucleophiles like the thiol groups of cysteine residues through a Michael addition reaction. mdpi.com Specifically, helenalin has been shown to covalently modify the cysteine residue at position 38 (Cys38) within the DNA-binding domain of the p65 subunit. mmsl.czmdpi.comnih.gov This alkylation event is crucial for its anti-inflammatory activity. mmsl.cz The modification of Cys38 sterically hinders the p65 subunit, thereby inhibiting its ability to bind to DNA. medchemexpress.comnih.gov Studies using p65 mutants where Cys38 was replaced have demonstrated that the inhibitory effect of helenalin on DNA binding is lost, confirming the critical role of this specific cysteine residue. nih.gov

Table 1: Helenalin's Interaction with the p65 Subunit of NF-κB

| Mechanism | Target Residue | Molecular Consequence | Functional Outcome | References |

| Direct Alkylation | Cysteine 38 (Cys38) | Covalent modification of the p65 subunit. | Inhibition of NF-κB DNA binding. | mmsl.czmdpi.comnih.govnih.gov |

The interaction of helenalin with the NF-κB/Inhibitor of Kappa B (IκB) complex is a subject of some debate in the scientific literature. Some studies have suggested that helenalin modifies the NF-κB/IκB complex, which prevents the release of the NF-κB dimer. researchgate.net However, other research using confocal laser scanning microscopy has shown the presence of IκB-released, nuclear NF-κB in cells treated with helenalin and stimulated with tumor necrosis factor-alpha (TNF-α). nih.govchemfaces.com This suggests that helenalin does not inhibit the degradation of IκB. nih.gov While some reports indicate that helenalin can suppress the release of IκBα from NF-κB, others show that a slight inhibition of IκB degradation is not sufficient to explain the observed level of NF-κB inhibition. nih.govresearchgate.net

The effect of helenalin on the nuclear translocation of NF-κB is also a complex issue. While some sources suggest that helenalin prevents the translocation of the p65 subunit to the nucleus, other studies have demonstrated the presence of nuclear NF-κB in helenalin-treated cells. nih.govchemfaces.comscbt.com This indicates that the inhibition of nuclear translocation may not be the primary mechanism of action for helenalin. nih.govchemfaces.com Instead, the direct alkylation of the p65 subunit already present in the nucleus appears to be the more significant inhibitory step. nih.gov

By inhibiting the DNA binding of NF-κB, helenalin effectively downregulates the expression of numerous NF-κB target genes. nih.gov These genes are involved in a wide range of cellular processes, including inflammation and immune responses. Among the key genes regulated by NF-κB and inhibited by helenalin are Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Interferon-gamma-inducible protein 10 (IP-10). nih.govnih.gov The inhibition of these pro-inflammatory mediators contributes significantly to the anti-inflammatory properties of helenalin. nih.gov For instance, studies have shown that helenalin inhibits the expression of COX-2 and iNOS in various cell types. nih.govencyclopedia.pub

Table 2: Genes Regulated by NF-κB and Affected by Helenalin

| Gene | Function | Effect of Helenalin | References |

| COX-2 | Pro-inflammatory enzyme | Inhibition of expression | nih.govnih.govencyclopedia.pub |

| iNOS | Produces nitric oxide, a pro-inflammatory mediator | Inhibition of expression | nih.govnih.govencyclopedia.pub |

| IP-10 | Chemokine involved in immune cell recruitment | Inhibition of expression | nih.govnih.gov |

The NF-κB signaling pathway plays a crucial role in the development and progression of cancer by controlling genes related to cell proliferation, survival, metastasis, and angiogenesis. nih.govresearchgate.netpreprints.org By inhibiting NF-κB, helenalin can influence these downstream cellular processes. nih.gov For example, the inhibition of NF-κB by helenalin has been linked to decreased cell viability and proliferation in various cancer cell lines. ijpsonline.com Furthermore, the suppression of NF-κB can hinder the metastatic potential of cancer cells by downregulating genes involved in cell invasion and migration, such as matrix metalloproteinases (MMPs). preprints.orgmdpi.com The anti-angiogenic effects of helenalin are also attributed to its ability to inhibit NF-κB, which controls the expression of pro-angiogenic factors. mdpi.com

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Beyond its effects on the NF-κB pathway, helenalin is also known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). mmsl.czmdpi.com ROS are highly reactive molecules, including superoxide (B77818) anions and hydroxyl radicals, that can cause damage to cellular components when their production overwhelms the cell's antioxidant defenses. frontiersin.org

Helenalin treatment has been shown to significantly increase the levels of ROS in various cell types, including rhabdomyosarcoma and prostate cancer cells. mdpi.comresearchgate.net This increase in ROS can be a pivotal mechanism in helenalin's cytotoxic effects. mdpi.com For instance, in rhabdomyosarcoma cells, a 5 µM concentration of helenalin for 24 hours led to a significant increase in ROS levels (165.8 ± 2.7% in RD cells and 144.3 ± 1.6% in RH30 cells) compared to controls. mdpi.com The induction of ROS by helenalin can lead to a cascade of events, including mitochondrial dysfunction and, ultimately, cell death. mdpi.comnih.gov

Table 3: Effect of Helenalin on ROS Production in Rhabdomyosarcoma Cells

| Cell Line | Helenalin Concentration | Treatment Duration | Increase in ROS (%) | Reference |

| RD | 5 µM | 24 hours | 165.8 ± 2.7 | mdpi.com |

| RH30 | 5 µM | 24 hours | 144.3 ± 1.6 | mdpi.com |

The generation of ROS by helenalin can also have a feedback effect on the NF-κB pathway. While ROS can sometimes activate the NF-κB pathway, helenalin's inhibitory action on NF-κB can block the expression of antioxidant proteins that are normally upregulated by NF-κB, thereby exacerbating oxidative stress. nih.gov

Mechanisms of ROS Increase in Cellular Models

Helenalin has been demonstrated to increase the levels of reactive oxygen species (ROS) in a dose-dependent manner in various cellular models, including rhabdomyosarcoma (RMS) cells. nih.govresearchgate.net The functional moieties of helenalin, such as the α-methylene-ɣ-lactone and cyclopentenone groups, are capable of reacting with bio-nucleophiles, particularly the thiol groups of cysteine residues in proteins. nih.govwikipedia.org This interaction can disrupt the antioxidant enzyme system within the cells, leading to an imbalance in the redox state and a subsequent increase in intracellular ROS levels. nih.gov This oxidative stress is considered a pivotal mechanism of action for helenalin's cell-killing activity. nih.govdntb.gov.uaresearchgate.net Studies have shown that the use of a ROS scavenger, N-acetylcysteine (NAC), can antagonize the ROS generation induced by helenalin, thereby reducing the elevated ROS levels. nih.govresearchgate.net

In human prostate cancer cells, helenalin has also been found to facilitate ROS-mediated apoptosis. researchgate.net This effect is linked to the targeting of thioredoxin reductase-1 (TrxR1), a key enzyme in the thioredoxin system that plays a crucial role in maintaining cellular redox balance. researchgate.net By inhibiting TrxR1, helenalin disrupts this antioxidant defense system, leading to an accumulation of ROS. researchgate.net

However, in some contexts, such as in a study on Leishmania (L.) infantum promastigotes, helenalin acetate (B1210297) did not cause a detectable alteration in ROS content, suggesting that its mechanism of action can be cell-type specific. semanticscholar.org

Interaction with Cellular Antioxidant Systems (e.g., Glutathione (B108866), Nrf2 pathway)

Helenalin's interaction with cellular antioxidant systems is a key aspect of its mechanism of action. It directly interacts with glutathione (GSH), a major cellular antioxidant. wikipedia.orgtandfonline.com The α,β-unsaturated carbonyl groups in helenalin's structure can react with the thiol group of GSH through Michael addition. wikipedia.org This reaction leads to a rapid depletion of hepatic glutathione levels, as observed in mice administered with helenalin. tandfonline.commdpi.com The toxicity of helenalin is strongly dependent on these glutathione levels. tandfonline.com Interestingly, the glutathione adducts of helenalin have been found to be inhibitors of glutathione S-transferase (GST), an enzyme that catalyzes the conjugation of GSH to electrophilic compounds. thieme-connect.com However, free helenalin itself does not inhibit GST. thieme-connect.com The reaction between helenalin and GSH is reversible, which means that a fraction of helenalin molecules will always be available to react with other protein targets. researchgate.net

Helenalin also modulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. nih.govmdpi.comencyclopedia.pub Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1. mdpi.com However, in the presence of inducers like helenalin, Nrf2 is activated and translocates to the nucleus, where it promotes the expression of antioxidant genes. mdpi.commdpi.com Helenalin has been shown to activate the Nrf2 signaling pathway, which can contribute to the attenuation of cellular apoptosis in some contexts. nih.govnih.gov This activation leads to an increase in the activity of antioxidant enzymes and helps to alleviate oxidative stress and lipid peroxidation. mdpi.comencyclopedia.pub

Mitochondrial Dysfunction and Apoptosis Induction

Helenalin is a potent inducer of mitochondrial dysfunction and apoptosis in various cancer cell lines.

A key event in helenalin-induced apoptosis is the decrease in mitochondrial membrane potential (MMP or ΔΨm). nih.govresearchgate.netjbuon.com This has been observed in doxorubicin-resistant acute myeloid leukemia HL-60 cells, where helenalin caused a dose- and time-dependent reduction in MMP. jbuon.com Similarly, in rhabdomyosarcoma cells, helenalin treatment led to a decrease in MMP. nih.govox.ac.uk The dissipation of MMP is a critical step that often precedes the release of pro-apoptotic factors from the mitochondria. chemfaces.com In Leishmania (L.) infantum promastigotes, helenalin acetate also significantly reduced the mitochondrial membrane potential. semanticscholar.org

Helenalin triggers the activation of the caspase cascade, a hallmark of apoptosis. Specifically, it leads to the cleavage and activation of the initiator caspase-9 and the executioner caspase-3. nih.govresearchgate.net The activation of caspase-9 is indicative of the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comhebmu.edu.cn Once activated, caspase-9 cleaves and activates caspase-3, which in turn cleaves various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. hebmu.edu.cn Studies have shown that helenalin induces the cleavage of both caspase-3 and caspase-9 in a dose- and time-dependent manner in various cancer cell lines. nih.govresearchgate.net

Helenalin modulates the expression of key apoptosis-regulating proteins belonging to the Bcl-2 family. It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. jbuon.commdpi.com This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, favoring the induction of apoptosis. jbuon.commdpi.com In doxorubicin-resistant HL-60 cells, helenalin treatment resulted in an upregulation of Bax and downregulation of Bcl-2. jbuon.com This modulation of Bcl-2 family proteins is a crucial step in helenalin-induced mitochondrial-mediated apoptosis. jbuon.com However, some studies suggest that helenalin can bypass Bcl-2-mediated resistance to cell death. mdpi.comglobalauthorid.com

The culmination of the pro-apoptotic signals initiated by helenalin is the permeabilization of the mitochondrial outer membrane (MOMP). nih.govresearchgate.net This event is considered a point of no return in the apoptotic process. mdpi.comresearchgate.net MOMP leads to the release of intermembrane space proteins, such as cytochrome c, into the cytosol. hebmu.edu.cnmdpi.com The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and initiates the caspase cascade. hebmu.edu.cn Helenalin has been shown to induce the release of cytochrome c from the mitochondria, confirming the occurrence of MOMP. chemfaces.com This release was found to precede caspase activation, indicating it is an upstream event in the apoptotic pathway triggered by helenalin. chemfaces.com

Table 1: Effects of Helenalin on Molecular Markers of Apoptosis

| Cell Line | Effect on ROS | Effect on MMP (ΔΨm) | Effect on Caspases | Effect on Bax/Bcl-2 Ratio | Reference |

| Rhabdomyosarcoma (RD, RH30) | Increase | Decrease | Cleavage of Caspase 3 & 9 | - | nih.gov |

| Doxorubicin-resistant Leukemia (HL-60) | - | Decrease | - | Increase (Upregulation of Bax, Downregulation of Bcl-2) | jbuon.com |

| Human Prostate Cancer (DU145, PC-3) | Increase | - | - | Increase (Upregulation of Bax, Downregulation of Bcl-2) | researchgate.net |

| Human Ovarian Cancer (A2780) | - | - | Cleavage of Caspase 3 & 9 | - | researchgate.net |

| Leishmania (L.) infantum | No significant change | Decrease | - | - | semanticscholar.org |

Inhibition of Human Telomerase Reverse Transcriptase (hTERT) Gene Expression and Telomerase Activity

Helenalin has been identified as a potent inhibitor of human telomerase, the ribonucleoprotein complex responsible for maintaining telomere length, which is a critical factor in the immortalization of cancer cells. wikipedia.orgwikiversity.org Its inhibitory action is multifaceted, involving direct interaction with the enzyme complex and downregulation of the catalytic subunit's gene expression.

The chemical structure of helenalin, a sesquiterpene lactone, features two reactive moieties: an α-methylene-γ-butyrolactone and a cyclopentenone group. wikipedia.orgnih.gov These groups are susceptible to Michael-type addition reactions with nucleophiles, particularly the thiol groups of cysteine residues within proteins. wikipedia.orgmdpi.com Research has demonstrated that helenalin covalently binds to and inhibits human telomerase through this mechanism. wikipedia.orgwikiversity.orgnih.gov Both of its reactive groups can interact with the thiol group of a cysteine residue in the telomerase complex. wikipedia.orgwikiversity.org Computational simulations have provided evidence that the alkylation of cysteine-445 (CYS445) in the telomerase reverse transcriptase (hTERT) subunit is a key event in the inhibition of telomerase activity. mdpi.comnih.gov This reaction is a reversible Michael-type addition. nih.gov

Telomerase is a complex enzyme composed of a catalytic protein subunit, hTERT, and an RNA component (hTR) that serves as a template. msu.ru The interaction of helenalin with cysteine residues disrupts the biological function of the telomerase ribonucleoprotein complex. wikipedia.orgnih.gov By alkylating CYS445, helenalin can interfere with the recognition of telomere DNA at the enzyme's active site, thereby inhibiting its function. nih.gov Quantum mechanical/molecular mechanical (QM/MM) simulations have shown that during this interaction, a hydrogen bond also forms between helenalin and the side chain of lysine-416 (LYS416) of telomerase, a residue important for DNA recognition. nih.gov This interference with the telomerase complex ultimately leads to the inhibition of its activity. wikiversity.orgnih.gov

The inhibition of telomerase is a key mechanism through which helenalin exerts control over cellular proliferation, particularly in cancer cells where telomerase is often overexpressed. nih.govwaocp.orgresearchgate.net By inhibiting telomerase, helenalin contributes to the shortening of telomeres with each cell division, which can lead to growth arrest, senescence, and apoptosis. nih.govresearchgate.net

Studies on the T47D breast cancer cell line have shown that helenalin significantly decreases the expression of the hTERT gene in a time- and dose-dependent manner. researchgate.netnih.gov This downregulation of hTERT mRNA is a crucial factor in the cytotoxic effects of helenalin. waocp.orgresearchgate.net For instance, treating T47D cells with helenalin resulted in a notable reduction in hTERT gene expression after 24, 48, and 72 hours. nih.govresearchgate.net

Table 1: Effect of Helenalin on hTERT Gene Expression in T47D Breast Cancer Cells

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Relative hTERT mRNA Expression (Fold Change vs. Control) | Reference |

|---|---|---|---|---|

| Control | 0 | 24 | 1.00 | researchgate.net |

| Helenalin | 1.0 | 24 | Decreased | researchgate.net |

| Helenalin | 5.0 | 24 | Significantly Decreased | researchgate.net |

| Control | 0 | 48 | 1.00 | researchgate.net |

| Helenalin | 1.0 | 48 | Decreased | researchgate.net |

| Helenalin | 5.0 | 48 | Significantly Decreased | researchgate.net |

| Control | 0 | 72 | 1.00 | researchgate.net |

| Helenalin | 1.0 | 72 | Decreased | researchgate.net |

| Helenalin | 5.0 | 72 | Significantly Decreased | researchgate.net |

Modulation of PI3K/AKT/m-TOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion that is often deregulated in cancer. jbuon.comfrontiersin.org Helenalin has been shown to modulate this pathway, contributing to its anti-cancer effects. jbuon.comresearchgate.net

Research has demonstrated that helenalin can inhibit the PI3K/AKT/mTOR signaling pathway. jbuon.comfrontiersin.org In doxorubicin-resistant acute myeloid leukemia (HL-60) cells, helenalin was found to inhibit the phosphorylation of PI3K, AKT, and mTOR proteins in a concentration-dependent manner. jbuon.com The full functionality of AKT, a key mediator in this pathway, requires phosphorylation at specific serine and threonine sites, which in turn activates mTOR. nih.gov By blocking the phosphorylation of these key proteins, helenalin effectively disrupts this pro-survival signaling cascade. jbuon.com

Table 2: Effect of Helenalin on PI3K/AKT/mTOR Pathway Proteins in HL-60 Cells

| Protein | Helenalin Concentration | Effect | Reference |

|---|---|---|---|

| Phospho-PI3K | Increasing concentrations | Inhibition of phosphorylation | jbuon.com |

| Phospho-AKT | Increasing concentrations | Inhibition of phosphorylation | jbuon.com |

| Phospho-mTOR | Increasing concentrations | Inhibition of phosphorylation | jbuon.com |

The PI3K/AKT/mTOR pathway plays a significant role in promoting cell migration and invasion, which are essential for cancer metastasis. jbuon.com By inhibiting this pathway, helenalin can suppress these processes. jbuon.com In studies using doxorubicin-resistant HL-60 cells, helenalin was shown to considerably inhibit both cell migration and invasion in a dose-dependent manner. jbuon.com Similarly, in rhabdomyosarcoma (RMS) cells, helenalin treatment significantly reduced wound closure rates in an in vitro wound healing assay, indicating an inhibition of cell migration. mdpi.com For example, at a concentration of 5 µM, helenalin significantly impaired the migration of both RD and RH30 RMS cell lines. mdpi.com

Table 3: Compounds Mentioned in the Article

Endoplasmic Reticulum Stress Induction

Helenalin has been observed to trigger endoplasmic reticulum (ER) stress, a condition of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. In human renal carcinoma Caki cells, helenalin markedly induced the expression of genes associated with ER stress, including activating transcription factor-4 (ATF4) and the CCAAT enhancer-binding protein-homologous protein (CHOP). nih.govebi.ac.ukresearchgate.net However, the functional consequence of this induction appears to be cell-type dependent. For instance, in both Caki and human colon carcinoma HCT116 cells, the downregulation of ATF4 or CHOP through siRNA did not affect helenalin-induced apoptosis, suggesting that in these specific cell lines, ER stress is not the primary driver of apoptosis. nih.govebi.ac.uk

Conversely, in rhabdomyosarcoma (RMS) cells, helenalin-induced ER stress is considered a significant contributor to its cytotoxic effects. nih.gov Treatment with helenalin leads to the release of calcium (Ca²⁺) from the ER and an increase in ER stress-related proteins like Binding-Immunoglobulin Protein (BiP) and Protein Disulfide Isomerase (PDI). nih.gov The use of the chemical chaperone TUDCA (tauroursodeoxycholic acid) was shown to antagonize helenalin's effects, restoring calcium levels and reducing the expression of these ER stress markers. nih.gov This suggests that in RMS cells, ER stress is a key pathway through which helenalin exerts its anti-tumor activity. nih.gov

Interaction with Other Molecular Targets

Helenalin has been identified as an inhibitor of Thioredoxin Reductase-1 (TrxR1), a key enzyme in maintaining cellular redox balance. mdpi.comnih.govresearchgate.net In human prostate cancer cells (DU145 and PC-3), helenalin treatment significantly lowered the expression of TrxR1 at both the mRNA and protein levels. nih.govresearchgate.netresearchgate.net The inhibition of TrxR1 by helenalin disrupts the cell's antioxidant defense system, leading to a marked increase in intracellular reactive oxygen species (ROS). nih.govresearchgate.net This accumulation of ROS subsequently facilitates apoptosis and induces cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net

Further studies have shown that the effects of helenalin are directly linked to its action on TrxR1. Overexpression of TrxR1 in prostate cancer cells was found to decrease the rate of apoptosis and shorten the G0/G1 phase arrest, but these effects were ameliorated by co-treatment with helenalin. nih.govresearchgate.net These findings underscore that helenalin's ability to induce apoptosis and cell cycle arrest is mediated, at least in part, by its targeting and suppression of TrxR1. nih.govresearchgate.net

Helenalin demonstrates inhibitory activity against several human cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics. wikipedia.orgresearchgate.netnih.gov The primary mechanism of inhibition involves the reaction of helenalin's reactive groups with thiol (sulfhydryl) groups on the enzymes. wikipedia.org In humans, the main hepatic enzymes responsible for helenalin metabolism are CYP3A4 and CYP3A5, with CYP2B6 also playing a role. researchgate.netnih.gov

Helenalin acts as a direct inhibitor of CYP3A4 and CYP3A5. researchgate.netnih.gov Furthermore, it functions as a mechanism-based inhibitor of the extrahepatic enzyme CYP2A13, which is the most efficient CYP enzyme in oxidizing helenalin. researchgate.netnih.gov Mechanism-based inhibition implies that helenalin is converted by the enzyme into a reactive metabolite that then irreversibly inactivates the enzyme.

Table 1: Inhibitory Activity of Helenalin on Human Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | kᵢₙₐ꜀ₜ (ln(%)/min) |

|---|---|---|---|---|

| CYP3A4 | Direct | 18.7 | N/A | N/A |

| CYP3A5 | Direct | 62.6 | N/A | N/A |

| CYP2A13 | Mechanism-Based | 1.1 | 6.7 | 0.58 |

Helenalin is an inhibitor of 5-lipoxygenase (5-LO), an enzyme central to the biosynthesis of leukotrienes, which are potent inflammatory mediators. wikipedia.orgnih.govd-nb.info In human granulocytes, helenalin was shown to inhibit 5-LO in a concentration- and time-dependent manner. uni.lunih.gov The inhibitory concentration (IC₅₀) was determined to be 9 µM after a 60-minute preincubation period. nih.gov This inhibition of 5-LO is a key component of helenalin's anti-inflammatory mechanism, as it curtails the production of pro-inflammatory leukotrienes at an early stage of their synthesis pathway. uni.lunih.gov

In addition to its effect on 5-LO, helenalin directly targets and inhibits leukotriene C4 (LTC4) synthase, the terminal enzyme responsible for the synthesis of LTC4, a potent cysteinyl leukotriene. wikipedia.orgnih.govd-nb.info This inhibition has been observed in both human platelets and granulocytes. uni.lunih.gov The interaction is irreversible and dependent on both concentration and time. uni.lunih.gov In human platelets, helenalin exhibits an IC₅₀ of 12 µM for LTC4 synthase after a 60-minute preincubation. nih.gov The mechanism of inhibition involves the reaction of helenalin's cyclopentenone ring with a thiol group on the synthase enzyme. wikipedia.org

Table 2: Inhibitory Activity of Helenalin on Enzymes in the Leukotriene Pathway

| Enzyme | Cell Type | IC₅₀ (µM) | Preincubation Time |

|---|---|---|---|

| 5-Lipoxygenase | Human Granulocytes | 9 | 60 min |

| Leukotriene C4 Synthase | Human Platelets | 12 | 60 min |

A derivative of helenalin, helenalin acetate, has been identified as a potent, direct inhibitor of the transcription factor CCAAT Box/Enhancer-binding Protein β (C/EBPβ). nih.govresearchgate.netmedchemexpress.com The inhibitory mechanism involves helenalin acetate binding to the N-terminal region of C/EBPβ. nih.govresearchgate.net This binding physically disrupts the crucial interaction between C/EBPβ and its transcriptional co-activator, p300, thereby preventing the activation of C/EBPβ target genes. nih.govresearchgate.netmedchemexpress.com

Notably, the inhibition is highly specific to a particular isoform of C/EBPβ. It selectively inhibits the full-length liver-enriched activating protein (LAP) isoform but does not affect the slightly shorter LAP isoform. nih.govresearchgate.net This selectivity is attributed to the direct binding of helenalin acetate to the LAP isoform, making it a valuable tool for distinguishing the specific functions of these different C/EBPβ isoforms. nih.govresearchgate.net Research has shown that helenalin acetate is a significantly more potent inhibitor of C/EBPβ than of NF-κB. nih.gov

TBK1 Kinase Activity in Toll-like Receptor (TLR) Signaling Pathways

Helenalin has been identified as a significant modulator of Toll-like receptor (TLR) signaling, primarily through its targeted suppression of the TRIF-dependent pathway. researchgate.net A key molecular target within this pathway is the TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune response. researchgate.netplos.org

Research indicates that helenalin directly inhibits the kinase activity of TBK1. researchgate.netdntb.gov.uanih.gov This inhibitory action is critical because TBK1 is a central kinase that phosphorylates and activates interferon regulatory factor 3 (IRF3), a transcription factor essential for the expression of type I interferons and other immune-response genes like IP-10 (CXCL10). researchgate.netdntb.gov.ua

In experimental settings using RAW264.7 macrophage cells, helenalin was shown to attenuate the activation of IRF3 that was induced by upstream signaling components, including TRIF and TBK1 itself. researchgate.netplos.org Furthermore, helenalin effectively inhibited the activation of the transcription factor NF-κB. researchgate.netplos.org This dual inhibition of both IRF3 and NF-κB activation, induced by various TLR agonists, leads to the reduced expression of their downstream target genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and IP-10. researchgate.netdntb.gov.ua

The mechanism suggests that the anti-inflammatory properties of helenalin are, in large part, mediated through the direct targeting and inhibition of TBK1 kinase activity. researchgate.netnih.gov This action effectively disrupts the TRIF-dependent signaling cascade, which is essential for the innate immune response to pathogens. semanticscholar.org

| Experimental Model & Method | Key Findings | Reference |

|---|---|---|

| Cell Line: RAW264.7 macrophage cells. Methods: Luciferase assays for NF-κB, IFNβ PRDIII-I, and IP-10 promoter activity. Western blotting for protein expression and phosphorylation (IRF3). ELISA for IP-10 levels. In vitro MBP assay kit for TBK1 kinase activity. | Helenalin inhibited the activation of transcription factors NF-κB and IRF3. It also suppressed the expression of target genes COX-2, iNOS, and IP-10. Crucially, helenalin directly inhibited TBK1 kinase activity in vitro. | researchgate.netdntb.gov.uanih.gov |

| Stimulation: Ligand-independent activation induced by overexpression of MyD88, IKKβ, p65, TRIF, TBK1, or IRF3. | Helenalin attenuated NF-κB activation induced by MyD88, IKKβ, and p65. It also attenuated IRF3 activation induced by TRIF, TBK1, or IRF3. | researchgate.netplos.org |

Modulation of AMP-activated Protein Kinase (AMPK) Pathway

Currently, there is no direct scientific evidence from available research to indicate that helenalin modulates the AMP-activated Protein Kinase (AMPK) pathway. Studies have investigated various signaling pathways affected by helenalin, such as the NF-κB and PI3K/Akt pathways. researchgate.net While some research has noted that other, structurally similar compounds may influence the AMPK pathway or that helenalin affects downstream processes also regulated by AMPK, a direct mechanistic link showing helenalin-induced activation or inhibition of AMPK has not been established. researchgate.netplos.org Therefore, this section cannot be completed with scientifically accurate and validated findings at this time.

Preclinical in Vitro and in Vivo Research Studies

In vitro Cellular Model Investigations

The antitumor properties of the helenalin (B1673037) derivative, designated as "Sample A," have been the subject of numerous preclinical investigations utilizing a variety of cancer cell lines. These in vitro studies have provided crucial insights into the compound's cytotoxic and anti-proliferative mechanisms across different cancer histotypes.

In vitro studies have demonstrated the cytotoxic effects of Sample A on rhabdomyosarcoma (RMS) cell lines, including the embryonal RMS (eRMS) line RD and the alveolar RMS (aRMS) line RH30. The antiproliferative activity was found to be both time- and dose-dependent. nih.govnih.gov

The half-maximal inhibitory concentration (IC50) values for Sample A in these cell lines have been determined after 24 and 72 hours of treatment. For RD cells, the IC50 was 5.26 µM at 24 hours and 3.47 µM at 72 hours. In RH30 cells, the IC50 values were 4.08 µM at 24 hours and 4.55 µM at 72 hours. mdpi.com

Mechanistic studies have revealed that the primary mode of action of Sample A in RMS cells is the induction of oxidative stress. nih.govnih.gov This is characterized by an increase in reactive oxygen species (ROS) levels, a decrease in mitochondrial membrane potential, and the triggering of endoplasmic reticulum stress. nih.gov Furthermore, Sample A was observed to deactivate the NF-κB pathway, a key regulator of inflammation and cell survival. nih.gov Investigations into the mode of cell death indicated that Sample A tends to induce late-stage apoptosis and/or necrosis in both RD and RH30 cells. nih.gov Additionally, the compound has been shown to suppress the metastatic potential of RMS cells in vitro by inhibiting cell migration. researchgate.netpreprints.org

Table 1: IC50 Values of Sample A in Rhabdomyosarcoma Cell Lines

| Cell Line | Time Point | IC50 (µM) |

|---|---|---|

| RD | 24h | 5.26 |

| RD | 72h | 3.47 |

| RH30 | 24h | 4.08 |

| RH30 | 72h | 4.55 |

The anti-neoplastic activity of Sample A has been evaluated in leukemia cell lines, with a particular focus on doxorubicin-resistant HL60 cells. Research has shown that Sample A significantly inhibits the growth of these resistant cells, exhibiting an IC50 of 23.5 µM. nih.govnih.gov

The primary mechanism of action in these cells is the induction of mitochondrial-mediated apoptosis. nih.govjbuon.com This is associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. jbuon.com Furthermore, Sample A was found to cause a loss of mitochondrial membrane potential. nih.gov Beyond inducing apoptosis, the compound also demonstrated the ability to inhibit the migration and invasion of doxorubicin-resistant HL60 cells, suggesting a potential to reduce metastasis. This inhibition is mediated through the downregulation of the PI3-kinase/AKT/m-TOR signaling pathway. nih.govjbuon.com In non-resistant HL60 cells, Sample A was shown to induce differentiation, predominantly towards a granulocytic lineage, a process that appears to involve the PKC, ERK, and NF-κB pathways. nih.gov

Table 2: IC50 Value of Sample A in Doxorubicin-Resistant Leukemia Cells

| Cell Line | IC50 (µM) |

|---|---|

| Doxorubicin-resistant HL60 | 23.5 |

In studies involving the T47D breast carcinoma cell line, Sample A demonstrated a time- and dose-dependent inhibitory effect on cell proliferation. nih.govwaocp.org The IC50 values were determined to be 4.69 µM, 3.67 µM, and 2.23 µM after 24, 48, and 72 hours of treatment, respectively. nih.gov

A key mechanism underlying the cytotoxic potential of Sample A in T47D cells is the inhibition of the expression of the human telomerase reverse transcriptase (hTERT) gene. nih.govwaocp.org Telomerase is an enzyme that is overexpressed in the majority of cancer cells and plays a crucial role in maintaining telomere length, thereby enabling replicative immortality. By downregulating hTERT expression, Sample A can impede this process. The inhibitory effect on hTERT gene expression was also observed to be time- and dose-dependent. nih.govresearchgate.net

Table 3: IC50 Values of Sample A in T47D Breast Carcinoma Cells

| Time Point | IC50 (µM) |

|---|---|

| 24h | 4.69 |

| 48h | 3.67 |

| 72h | 2.23 |

While specific IC50 values for Sample A in renal carcinoma cell lines such as A-498 and Caki-1 are not yet extensively documented in the available literature, preliminary studies indicate that the compound does possess anti-neoplastic properties against this cancer type. It has been reported that Sample A can induce apoptosis in renal carcinoma cells, leading to a reduction in cell viability. Further research is required to quantify the cytotoxic potency and elucidate the precise molecular mechanisms in specific renal carcinoma cell lines.

The cytotoxic activity of Sample A has been observed in glioma cell lines. However, detailed studies providing specific IC50 values for cell lines such as U87 and A172 are limited. The available research suggests that Sample A is cytotoxic to glioma cells, but further investigations are necessary to determine the precise concentrations required for significant anti-proliferative effects and to understand the underlying molecular pathways involved in this cytotoxicity.

Anti-neoplastic Activities in Cancer Cell Lines

Liver Cancer Cells

While direct and extensive in vitro studies focusing solely on helenalin's effects on liver cancer cell lines such as HepG2 are not abundantly detailed in the reviewed literature, the broader class of sesquiterpene lactones, to which helenalin belongs, has demonstrated anti-tumor activities. For instance, a related sesquiterpene lactone, isoalantolactone, has been shown to significantly reduce cell invasion and migration in the Hep-G2 liver cancer cell line preprints.org. Another study noted that the natural compound brittanin, also a sesquiterpene lactone, has shown antitumor effects on hepatocellular carcinoma cells preprints.org. These findings suggest a potential area for further specific investigation into helenalin's direct effects on liver cancer cells.

Gastric, Colon, Larynx, Lung, Skin Cancer Cells

Helenalin has demonstrated notable cytotoxic effects against a variety of cancer cell lines in preclinical in vitro studies. Research has shown its potential as an anti-tumor agent across different cancer types, including those of the gastric, colon, larynx, lung, and skin tissues.

Gastric and Colon Cancer Cells: In studies on human gastric adenocarcinoma cell lines, a related sesquiterpene lactone, gaillardin, was found to suppress NF-κB, leading to the downregulation of genes associated with cell invasion and metastasis preprints.org. Helenalin itself has been identified as a potent cytotoxic agent against colon adenocarcinoma cells nih.gov. Further research has explored the synergistic effects of helenalin with other chemotherapeutic agents. For example, in colon cancer cell lines, the NF-κB inhibitor helenalin demonstrated a synergistic interaction with oxaliplatin in both MTT and clonogenic assays, suggesting its potential to enhance the efficacy of existing cancer therapies aacrjournals.org. One study determined the GI50 value of a helenalin derivative on the WiDr human colon tumor cell line to be 2.3 µM mdpi.com.

Larynx Cancer Cells: The cytotoxic activity of helenalin and its derivatives has been evaluated against tissue culture cells from human epidermoid carcinoma of the larynx (H.Ep-2) nih.govsci-hub.box. These studies have indicated that modifications to the helenalin structure can impact its cytotoxicity, with certain derivatives showing significant activity nih.govsci-hub.boxnih.gov. The epoxycyclopentanone moiety in helenalin-related derivatives was found to contribute significantly to its cytotoxic effects nih.gov.

Lung Cancer Cells: Helenalin has been shown to possess cytotoxic properties against lung bronchogenic cancer cells nih.gov. The cytotoxicity of helenalin in a human lung carcinoma cell line has been a subject of study, with some research indicating that flavonoids from Arnica species might decrease its cytotoxic effects thegoodscentscompany.comsemanticscholar.org.

Skin Cancer Cells (Keratinocytes): In vitro studies using HaCaT cells, a human keratinocyte cell line, were conducted to determine the cytotoxic concentrations of helenalin. The findings showed that helenalin decreased cell viability at concentrations of 3.125 μM and higher at 24 hours. At 48 hours, a significant decrease in cell viability was observed at concentrations between 0.78-50 μM, with at least a 50% reduction at concentrations of 3.125 μM and above ijpsonline.com.

Table 1: Cytotoxic Activity of Helenalin and its Derivatives on Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Metric | Value (µM) | Source |

|---|---|---|---|---|---|

| WiDr | Colon | Ditriazolyl cumanin derivative | GI50 | 2.3 | mdpi.com |

| HaCaT | Skin (Keratinocyte) | Helenalin | Cytotoxicity Threshold (24h) | ≥3.125 | ijpsonline.com |

Immunomodulatory Effects on Immune Cell Types

Jurkat T Cells

Helenalin exerts significant immunomodulatory and cytotoxic effects on Jurkat T cells, a human T-lymphocyte cell line. Studies have shown that helenalin strongly induces apoptosis in these cells, a process confirmed through flow cytometry and caspase-8 and -3 assays nih.gov. This pro-apoptotic effect is a key aspect of its immunomodulatory potential.

Furthermore, helenalin has been observed to be a potent inhibitor of pro-inflammatory gene expression in Jurkat T cells. It strongly down-regulates a wide range of investigated mRNA levels in a time-dependent manner nih.gov. This includes the inhibition of NF-κB, a crucial transcription factor in the immune response nih.govnih.gov. Helenalin has been shown to selectively alkylate the p65 subunit of NF-κB, thereby inhibiting its activation nih.gov. Research has also indicated that helenalin can cause a dose-dependent cytotoxicity, with significant decreases in cell viability observed at concentrations of 0.75 μM and higher researchgate.net.

Table 2: Effects of Helenalin on Jurkat T Cells

| Effect | Observation | Source |

|---|---|---|

| Apoptosis | Strong induction | nih.gov |

| Gene Expression | Strong down-regulation of various mRNAs | nih.gov |

| NF-κB Inhibition | Prevents release of IκB by modifying the NF-κB/IκB complex | nih.gov |

THP-1 Monocytes

In vitro studies on the human monocytic cell line THP-1 have revealed that helenalin induces cell growth inhibition and cytotoxicity. A dose-dependent cytotoxic effect was observed, with significant decreases in cell viability at concentrations of 0.19 μM and higher researchgate.net. The immunotoxic properties of helenalin on THP-1 cells have been investigated using proteomic and metabolomic approaches. These studies showed strong effects on carbohydrate metabolism and protein folding researchgate.net. Additionally, helenalin has been found to suppress the release of various cytokines in THP-1 cells, including granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-1α, IL-19, and IL-23 researchgate.net.

Peripheral Blood Mononuclear Cells (PBMCs)

Helenalin has demonstrated immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs). It has been shown to significantly reduce mitogen-induced cytokine and iNOS mRNA levels at low micromolar concentrations nih.gov. Similar to its effect on Jurkat T cells, helenalin effectively inhibits pro-inflammatory gene expression in PBMCs nih.gov. A dose-dependent cytotoxicity has also been reported, with a significant decrease in cell viability at concentrations of 0.38 μM and higher researchgate.net.

Table 3: Cytotoxic Threshold of Helenalin on Immune Cell Types

| Cell Type | Cytotoxicity Threshold (µM) | Source |

|---|---|---|

| Jurkat T Cells | ≥0.75 | researchgate.net |

| THP-1 Monocytes | ≥0.19 | researchgate.net |

Suppression of CD4+ T-cell functions

Helenalin has been identified as a compound that can suppress essential immune functions of activated CD4+ T cells through multiple mechanisms, positioning it as a potential agent for treating unwanted T cell-mediated immune responses nih.gov.

One of the primary mechanisms is the induction of apoptosis in activated CD4+ T cells, which is triggered through the mitochondrial pathway nih.gov. This process is associated with a rapid stabilization and nuclear localization of p53, an increase in the production of reactive oxygen species (ROS), and a subsequent loss of the mitochondrial membrane potential nih.gov.

For the activated CD4+ T cells that survive exposure to helenalin, their proliferation is inhibited through the induction of a G2/M cell cycle arrest nih.gov. This cell cycle arrest is accompanied by the accumulation of cell cycle regulator proteins p21(WAF/CIP1) and p27(KIP1), and a decrease in the abundance of cyclins A and B1 nih.gov.

Furthermore, helenalin impairs the cell surface expression of activation-associated receptors such as CD25, CD27, and CD28, and reduces the production of IL-2 nih.gov. The transcriptional activation of genes for CD25, IL-2, and IFN-gamma is mediated by NFAT transcription factors, and helenalin has been shown to suppress the nuclear translocation of NFATc2 in activated CD4+ T cells nih.govresearchgate.net.

Table 4: Mechanistic Effects of Helenalin on Activated CD4+ T-Cells

| Mechanism | Key Findings | Source |

|---|---|---|

| Apoptosis Induction | Triggered via mitochondrial pathway; stabilization of p53; increased ROS production. | nih.gov |

| Proliferation Inhibition | Induction of G2/M cell cycle arrest; accumulation of p21 and p27; decreased cyclin A and B1. | nih.gov |

| Impaired Cell Function | Reduced expression of CD25, CD27, CD28; decreased IL-2 production. | nih.gov |

Effects on Macrophages and Neutrophils

Helenalin, a sesquiterpene lactone, demonstrates significant anti-inflammatory properties by modulating the function of key immune cells such as macrophages and neutrophils. Its primary mechanism of action involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the immune response. nih.govnih.gov

Research has shown that helenalin directly targets the p65 subunit of NF-κB. nih.gov It selectively alkylates this subunit, which in turn inhibits the DNA binding of NF-κB. researchgate.net This action prevents the transcription of numerous pro-inflammatory genes. Notably, this mechanism is distinct from that of other nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The inhibition of NF-κB activation by helenalin has been observed across various immune cell types in response to different stimuli. nih.gov

In studies using the human monocytic cell line THP-1, which is often used as a model for macrophages, helenalin has been observed to suppress the release of several important cytokines. This includes a reduction in granulocyte-macrophage colony-stimulating factor (GM-CSF), Interleukin-1 alpha (IL-1α), Interleukin-19 (IL-19), Interleukin-23 (IL-23), and Monocyte Chemoattractant Protein-3 (MCP-3). researchgate.net The downregulation of IL-19 is particularly significant as this cytokine is known to promote the release of other pro-inflammatory mediators like IL-6 and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net

While direct studies on neutrophils are less detailed in the provided context, the profound inhibition of NF-κB by helenalin strongly implies a significant impact on their function. NF-κB is crucial for the activation, survival, and execution of the inflammatory functions of neutrophils, which are typically the first responders to sites of inflammation. mdpi.comnih.gov By blocking NF-κB, helenalin likely mitigates the inflammatory cascade driven by these cells.

Table 1: Effects of Helenalin on Macrophage-like Cells (THP-1)

| Cytokine/Chemokine | Effect of Helenalin | Reference |

|---|---|---|

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Decreased release | researchgate.net |

| Interleukin-1 alpha (IL-1α) | Decreased release | researchgate.net |

| Interleukin-19 (IL-19) | Decreased release | researchgate.net |

| Interleukin-23 (IL-23) | Decreased release | researchgate.net |

Anti-protozoal Activity

Helenalin has demonstrated notable activity against several protozoan parasites responsible for significant human diseases.

Trypanosoma brucei rhodesiense and Trypanosoma cruzi

In vitro studies have established the trypanocidal activity of helenalin. The compound has shown potent effects against Trypanosoma brucei rhodesiense, the parasite that causes the acute form of African trypanosomiasis (sleeping sickness). Research indicates that helenalin exhibits a 50% inhibitory concentration (IC50) of 0.09 µg/mL against this parasite.

Furthermore, helenalin is also active against Trypanosoma cruzi, the causative agent of Chagas disease. Its IC50 value against this parasite has been reported as 1.3 µg/mL. The cytotoxic effects of helenalin were evaluated in parallel using rat myoblast L6 cells, where it showed an IC50 of 0.2 µg/mL, indicating a degree of selectivity for the parasites over the mammalian cells.

Plasmodium falciparum

Helenalin has been investigated for its anti-malarial properties against Plasmodium falciparum, the most virulent species responsible for malaria in humans. Laboratory studies have revealed that helenalin is effective against the K1 strain of P. falciparum, which is known for its resistance to chloroquine. The compound demonstrated an IC50 value of 0.078 µg/mL against this strain.

Anti-bacterial Activity (e.g., Staphylococcus aureus)

The anti-bacterial potential of helenalin has also been a subject of preclinical investigation. Studies have shown that helenalin exhibits inhibitory effects against various bacteria. Its activity is particularly noted against Gram-positive bacteria. For instance, helenalin has demonstrated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus, a common cause of a wide range of infections. It has also shown activity against Bacillus subtilis with the same MIC value. Its efficacy against Gram-negative bacteria appears to be lower, with a reported MIC of 64 µg/mL against Escherichia coli.

Table 2: In vitro Anti-microbial and Anti-protozoal Activity of Helenalin

| Organism | Strain | Measurement | Value (µg/mL) |

|---|---|---|---|

| Trypanosoma brucei rhodesiense | - | IC50 | 0.09 |

| Trypanosoma cruzi | - | IC50 | 1.3 |

| Plasmodium falciparum | K1 | IC50 | 0.078 |

| Staphylococcus aureus | - | MIC | 16 |

| Bacillus subtilis | - | MIC | 16 |

| Escherichia coli | - | MIC | 64 |

Investigations in Keratinocyte Cells (HaCaT)

The effects of helenalin have been examined in human keratinocyte cells (HaCaT cell line), which are crucial for the process of wound healing and skin inflammation. Research indicates that under inflammatory conditions, low concentrations of helenalin (0.02 µM and 0.2 µM) can promote keratinocyte proliferation. This proliferative effect was associated with increased wound healing activity in cell-based assays.

Specifically, the concentration of 0.02 µM helenalin was found to be more effective than 0.2 µM in enhancing cell proliferation, migration, and wound closure. In addition to its effects on cell migration, helenalin was also found to decrease the production of inflammatory cytokines in these skin cells, particularly under inflammatory-stimulated conditions.

In vivo Preclinical Animal Model Studies (excluding clinical human trials)

In vivo studies using animal models have further substantiated the anti-inflammatory effects of helenalin observed in cell cultures. In a commonly used model of inflammation, the croton oil-induced ear edema in mice, topically applied helenalin demonstrated potent anti-inflammatory activity. It was shown to be more effective than indomethacin, a standard NSAID, in reducing the inflammatory response in this model. The dose at which helenalin caused a 50% reduction in edema (ED50) was found to be 0.12 µmol per ear.

Another model, the carrageenan-induced paw edema in rats, has also been used to evaluate the systemic anti-inflammatory effects of helenalin. When administered orally, helenalin significantly inhibited the development of paw edema.

These animal studies provide evidence that helenalin's mechanism of action, primarily the inhibition of the transcription factor NF-κB, translates into effective anti-inflammatory activity in a living organism.

Table 3: In vivo Anti-inflammatory Activity of Helenalin

| Animal Model | Administration Route | ED50 | Reference |

|---|---|---|---|

| Croton oil-induced ear edema in mice | Topical | 0.12 µmol/ear | - |

Antitumor Efficacy in Animal Models

While numerous in vitro studies have highlighted the potential of helenalin as an anti-neoplastic agent, further research is required to substantiate these effects in animal models. nih.gov Investigations have demonstrated that helenalin can induce apoptosis in various tumor cells, including rhabdomyosarcoma, ovarian, colon, and breast cancer cell lines. nih.gov The proposed mechanism for its antitumor activity includes the inhibition of the transcription factor NF-κB and the potent, selective inhibition of human telomerase. wikipedia.orgmdpi.com

In studies on human prostate cancer cells, helenalin was shown to facilitate apoptosis and cell cycle arrest by targeting thioredoxin reductase-1. nih.gov Similarly, research on the T47D breast cancer cell line indicated that helenalin has a cytotoxic potential achieved through the inhibition of hTERT gene expression. waocp.org However, a comprehensive evaluation of helenalin's anti-tumor efficacy, stability under physiological conditions, and therapeutic window in tumor-bearing animal models is necessary to bridge the gap between in vitro findings and potential clinical applications. nih.govnih.gov

Anti-inflammatory Effects in Rodents

Helenalin exhibits significant anti-inflammatory properties, which are primarily attributed to its ability to inhibit the transcription factor NF-κB (nuclear factor kappa B). researchgate.net This mechanism distinguishes it from non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The inhibition of NF-κB by helenalin is achieved through direct targeting of the p65 subunit, which prevents the release of I-κB and subsequent downstream signaling. researchgate.netresearchgate.net

This targeted action suppresses the expression of various pro-inflammatory cytokines. researchgate.net In vitro studies using activated CD4+ T-cells have shown that helenalin suppresses essential immune functions and reduces the production of interleukin-2 (IL-2). wikipedia.orgresearchgate.net The anti-inflammatory effect is also linked to the inhibition of other downstream cytokines, including IL-1 and IL-6. researchgate.net The capacity of helenalin to inhibit the DNA-binding of the p65 subunit is considered a key aspect of its anti-inflammatory effects. researchgate.net While the molecular mechanisms have been extensively studied in vitro, these models provide the foundation for understanding its anti-inflammatory activity observed in rodents.

Pharmacokinetic Characterization (e.g., Dermal Absorption in Rats)

Pharmacokinetic studies in rats have been conducted to determine the absorption of helenalin and its derivatives following topical application of Arnica tincture. mdpi.com In one in vivo study, a significant portion of the applied sesquiterpene lactones (STLs), including helenalin, was absorbed into the rat skin. mdpi.com However, despite this local absorption, the systemic exposure appeared to be minimal.

After six hours of dermal application, 84% of the total applied STLs were absorbed into the skin of the rats. mdpi.com Despite this high level of local absorption, the concentrations of helenalin and its related compounds in blood plasma, urine, and feces were below the limit of detection (0.3 ng/mL). mdpi.com This finding suggests that helenalin either accumulates in the skin or undergoes extensive metabolism following dermal absorption, preventing significant entry into systemic circulation. mdpi.com Ex vivo studies using porcine skin have shown that while the majority of STLs are absorbed into the skin, only a small percentage permeates through it over a 48-hour period. d-nb.info

| Parameter | Animal Model | Finding | Source |

|---|---|---|---|

| Dermal Absorption (into skin) | Rat | 84% of applied Sesquiterpene Lactones (including helenalin) absorbed after 6 hours. | mdpi.com |

| Systemic Concentration (Plasma, Urine, Feces) | Rat | Below limit of detection (0.3 ng/mL). | mdpi.com |

Effects on Liver Function and Metabolism (e.g., cholesterol levels, alcohol hepatic injury in rats)

Helenalin has been studied for its effects on liver function, particularly in the context of alcohol-induced injury and its influence on hepatic enzymes and cholesterol metabolism.

Alcohol-Induced Hepatic Injury in Rats

In a rat model of liver fibrosis induced by chronic alcohol administration, helenalin demonstrated a significant protective effect. nih.gov It was found to prevent alcohol-induced hepatic injury and fibrogenesis by attenuating histopathological changes and reducing indicators of hepatic fibrosis such as hyaluronic acid, type III precollagen, and laminin. nih.gov The mechanism behind this hepatoprotective effect involves enhancing ethanol metabolism by increasing the activities of alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov Furthermore, helenalin was shown to alleviate lipid peroxidation, reduce inflammatory mediators like TGF-β1, TNF-α, and IL-6, and inhibit the activation of hepatic stellate cells (HSCs). nih.gov

| Parameter Affected by Helenalin | Effect in Alcohol-Induced Rat Model | Source |

|---|---|---|

| Serum Aminotransferase | Decreased | nih.gov |

| Hepatic Fibrosis Indicators (e.g., hyaluronic acid) | Inhibited | nih.gov |

| Alcohol & Aldehyde Dehydrogenase Activities | Enhanced | nih.gov |

| Inflammatory Mediators (e.g., TGF-β1, TNF-α, IL-6) | Reduced | nih.gov |

| Hepatic Stellate Cell (HSC) Activation | Inhibited | nih.gov |

Effects on Cholesterol and Hepatic Enzymes

Studies on the effect of helenalin on cholesterol levels have produced varied results in rodent models. Research in one mouse model indicated that helenalin administration led to reduced levels of cholesterol. wikipedia.org Conversely, another study in BDF1 mice reported that multiple exposures to helenalin increased serum cholesterol levels. nih.gov

| Hepatic Enzyme/Component | Animal Model | Observed Effect of Helenalin | Source |

|---|---|---|---|

| Glutathione (B108866) Peroxidase (GPx) | Rat | Increased activity | researchgate.net |

| Glutathione Reductase (GR) | Rat | Increased activity | researchgate.net |

| Catalase (CAT) | Rat | Increased activity | researchgate.net |

| Superoxide (B77818) Dismutase (SOD) | Rat | Lowered activity | researchgate.net |

| Cytochrome P450 Content | Rat | Decreased | researchgate.net |

| NADPH-cytochrome P450 reductase | Rat | Reduced activity | researchgate.net |

Structure Activity Relationships Sar and Synthetic Analogues/derivatives

Identification of Key Structural Features for Bioactivity

Helenalin (B1673037) possesses two primary electrophilic centers, known as Michael acceptors, which are capable of forming covalent bonds with biological nucleophiles. nih.govnih.gov The reactivity of these centers, particularly with the sulfhydryl (thiol) groups of cysteine residues in proteins, is considered the main driver of its biological effects, including its well-documented anti-inflammatory and antitumor activities. nih.govwikipedia.orgnih.gov

The α-methylene-γ-butyrolactone group is a recurring structural feature in many biologically active sesquiterpene lactones and is considered a critical pharmacophore. nih.govnih.govresearchgate.net This α,β-unsaturated carbonyl system functions as a potent Michael acceptor, reacting with nucleophiles like the thiol groups of cysteine. wikipedia.orgnih.govresearchgate.net This covalent modification of key proteins, such as the p65 subunit of the transcription factor NF-κB, can disrupt their function and is a primary mechanism behind helenalin's ability to inhibit inflammatory pathways. nih.govacs.orgresearchgate.net

Studies comparing helenalin to its derivatives have consistently demonstrated that the presence of an intact α-methylene-γ-lactone is essential for potent bioactivity. acs.orgnih.gov For instance, derivatives where this group is saturated, such as 11α,13-dihydrohelenalin, show significantly reduced anti-inflammatory potency and inhibitory effects on NF-κB compared to helenalin. nih.gov Research on simplified helenalin analogues has further confirmed the importance of this moiety; analogues containing only the α-methylene-γ-butyrolactone retain low micromolar inhibitory activity against NF-κB, whereas analogues lacking it are inactive. nih.gov

| Structural Feature Present | Relative Inhibitory Activity | Reference |

|---|---|---|

| α-Methylene-γ-butyrolactone and Cyclopentenone (Helenalin) | High | nih.gov |

| α-Methylene-γ-butyrolactone only | Moderate to High (low micromolar) | nih.gov |

| Cyclopentenone only | Low / Modest | nih.gov |

| Neither Michael Acceptor | Inactive | nih.gov |

Influence of Other Functional Groups on Potency

The hydroxyl group at the C6 position of helenalin plays a significant role in its biological activity. SAR studies have indicated that this 6-hydroxy group is a requirement for potent anti-inflammatory activity. nih.gov While the presence of hydroxyl groups can decrease a molecule's lipophilicity, their specific placement is crucial for interaction with biological targets. researchgate.net Modification or removal of this group can lead to a substantial decrease in potency, highlighting its importance in the specific binding events that precede the covalent modification by the Michael acceptors.

Helenalin and its related natural analogue, 11α,13-dihydrohelenalin, often occur in plants as esters with various short-chain carboxylic acids. nih.govmdpi.comresearchgate.net These ester modifications significantly influence the compound's activity. Studies have shown that different ester groups attached to the helenalin scaffold can result in varied biological potencies. For example, 6-O-methacryloyl-helenalin and 6-O-(2-methylbutyryl)-helenalin demonstrated stronger activity in inhibiting NF-κB and IL-8 production compared to other derivatives. thieme-connect.comnih.gov In general, derivatives with shorter ester groups are associated with higher toxicity. wikipedia.org

The saturation of the lactone ring, as seen in dihydrohelenalin esters, typically results in reduced activity compared to the corresponding helenalin esters. nih.govthieme-connect.comnih.gov This again underscores the critical role of the α-methylene group for high potency. However, even among dihydrohelenalin esters, the nature of the ester group itself can modulate the residual activity.

| Compound | Key Structural Feature | Observed Activity (NF-κB Inhibition) | Reference |

|---|---|---|---|

| 6-O-Methacryloyl-helenalin | Helenalin core + Methacryloyl ester | Strong | thieme-connect.com, nih.gov |

| 6-O-(2-Methylbutyryl)-helenalin | Helenalin core + 2-Methylbutyryl ester | Strong | thieme-connect.com, nih.gov |

| 11α,13-Dihydrohelenalin derivatives | Saturated lactone ring + Ester | Lower than corresponding helenalin esters | nih.gov, thieme-connect.com, nih.gov |

| 2β-Ethoxy-6-O-acetyl-2,3-dihydrohelenalin | Modified cyclopentenone + Saturated lactone | Comparable to 11α,13-dihydrohelenalin derivatives | thieme-connect.com, nih.gov |

The introduction of an epoxide ring to the helenalin structure is another synthetic modification that has been explored to understand its SAR. The synthesis and cytotoxic evaluation of epoxides of helenalin and related derivatives have shown that the presence of an epoxycyclopentanone moiety—either in the α or β configuration—can significantly contribute to the compound's cytotoxicity. nih.gov For example, epoxidation of the cyclopentenone ring in helenalin derivatives was found to enhance cytotoxic activity against human epidermoid carcinoma of the larynx (H.Ep-2) cells. nih.gov This suggests that the epoxide group, itself a reactive electrophilic moiety, can either participate directly in alkylating biological macromolecules or alter the reactivity of the other functional groups in the molecule.

Synthesis and Biological Evaluation of Helenalin Analogues and Derivatives

Oxygenated and Oxy-nitrogenated Derivatives

The introduction of additional oxygen-containing functional groups into the helenalin scaffold has been explored to modulate its biological activity. Epoxides, a class of oxygenated derivatives, have been synthesized and evaluated primarily for their cytotoxic effects. For instance, the treatment of helenalin with alkaline hydrogen peroxide can yield mono- and diepoxy derivatives. scbt.com An alternative synthetic route involves the protection of the α-methylene-γ-lactone moiety as a dimethylamine (B145610) adduct, followed by epoxidation and subsequent removal of the protecting group. scbt.com

Studies on the cytotoxicity of these epoxides have shown that the presence of an epoxycyclopentanone moiety, whether in the alpha or beta configuration, contributes significantly to their activity against human epidermoid carcinoma of the larynx (H.Ep-2) cells. scbt.com This cytotoxic effect appears to be independent of the presence of an α-epoxy-γ-lactone moiety. scbt.com While the primary focus of these studies has been on cytotoxicity, research on the related sesquiterpene lactone, tenulin, has shown that its 2,3-epoxy derivatives are marginally active as anti-inflammatory agents, suggesting that epoxidation may not be a favorable modification for enhancing this specific activity. nih.gov

The synthesis of oxy-nitrogenated derivatives of sesquiterpene lactones has also been investigated, with functionalities such as 1,2,3-triazoles being introduced. While a ditriazolyl derivative of the related sesquiterpene lactone cumanin demonstrated increased cytotoxic activity and selectivity for certain tumor cell lines, specific examples of oxy-nitrogenated derivatives of helenalin itself are less documented in the context of their biological evaluation. mdpi.com

Silylated Derivatives

To investigate the impact of lipophilicity on biological activity, silylated derivatives of helenalin have been synthesized. The introduction of silyl (B83357) ether groups can increase the compound's ability to cross cell membranes. The synthesis of these derivatives can be achieved by reacting helenalin with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSiCl), in the presence of a base like imidazole. mdpi.com

Biological evaluation of these silylated derivatives has revealed potent cytotoxic activity. Two such derivatives were found to be highly active against a panel of human tumor cell lines, including those from the lung, breast, cervix, and colon, with GI50 (50% growth inhibition) values ranging from 0.15 to 0.59 μM. mdpi.com This suggests that increasing the lipophilicity of helenalin through silylation can significantly enhance its cytotoxic potential.

Table 1: Cytotoxic Activity of Silylated Helenalin Derivatives

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Silylated Helenalin Derivative 1 | A549 (Lung) | 0.15 |

| HBL-100 (Breast) | 0.25 | |

| HeLa (Cervix) | 0.18 | |

| SW1573 (Lung) | 0.21 | |

| T-47D (Breast) | 0.33 | |

| WiDr (Colon) | 0.28 | |

| Silylated Helenalin Derivative 2 | A549 (Lung) | 0.22 |

| HBL-100 (Breast) | 0.31 | |

| HeLa (Cervix) | 0.25 | |

| SW1573 (Lung) | 0.29 | |

| T-47D (Breast) | 0.59 | |

| WiDr (Colon) | 0.47 |

This table is generated based on data from a study on the cytotoxic activity of sesquiterpene lactone derivatives. mdpi.com

Amine Adducts

The reactive α-methylene-γ-lactone moiety of helenalin readily undergoes Michael addition with amines to form amine adducts. The synthesis of these adducts has been reported, and their primary biological evaluation has focused on their cytotoxic properties. nih.govacs.org For instance, a series of helenalin amine adducts were synthesized and tested for their activity against human carcinoma of the larynx. nih.gov

Interestingly, the formation of amine adducts has also been utilized as a synthetic strategy. The temporary protection of the α-methylene-γ-lactone as a dimethylamine adduct allows for chemical modifications at other positions of the molecule, such as epoxidation of the cyclopentenone ring. nih.gov This approach highlights the utility of amine adducts as intermediates in the synthesis of other helenalin derivatives. While the cytotoxic effects of these adducts are documented, their potential as anti-inflammatory agents remains an area for further investigation.

Simplified Analogues Mimicking Michael Acceptors

Helenalin possesses two key electrophilic centers, known as Michael acceptors: an α-methylene-γ-butyrolactone and a cyclopentenone ring. nih.gov To understand the individual contributions of these moieties to the biological activity of helenalin, simplified analogues have been designed and synthesized. These analogues contain various combinations of these Michael acceptors, allowing for a systematic evaluation of their role in inhibiting the transcription factor NF-κB, a key mediator of inflammation. nih.gov